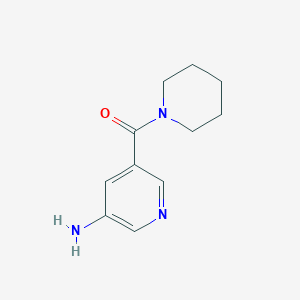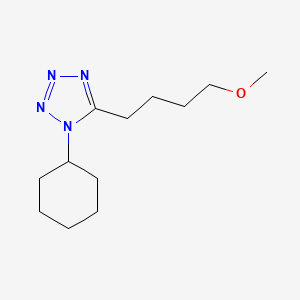
5-(4-Bromobenzyl)-1H-pyrrole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Bromobenzyl)-1H-pyrrole-2-carboxylic acid is an organic compound that features a pyrrole ring substituted with a 4-bromobenzyl group and a carboxylic acid group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromobenzyl)-1H-pyrrole-2-carboxylic acid typically involves the reaction of 4-bromobenzyl bromide with pyrrole-2-carboxylic acid under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-(4-Bromobenzyl)-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The bromobenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to form the corresponding benzyl derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents.
Major Products Formed
Oxidation: 4-bromobenzaldehyde or 4-bromobenzoic acid.
Reduction: 4-benzylpyrrole-2-carboxylic acid.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-(4-Bromobenzyl)-1H-pyrrole-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-(4-Bromobenzyl)-1H-pyrrole-2-carboxylic acid is not fully understood. it is believed to interact with various molecular targets through its bromobenzyl and carboxylic acid groups. These interactions can lead to the modulation of biological pathways, potentially resulting in therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Benzyl bromide: Similar in structure but lacks the pyrrole ring and carboxylic acid group.
4-Bromobenzaldehyde: Contains the bromobenzyl group but differs in the functional groups attached to the benzene ring.
Pyrrole-2-carboxylic acid: Lacks the bromobenzyl substitution.
Uniqueness
5-(4-Bromobenzyl)-1H-pyrrole-2-carboxylic acid is unique due to the combination of the bromobenzyl group and the pyrrole ring with a carboxylic acid group. This unique structure imparts distinct reactivity and potential biological activity, making it a valuable compound in various research fields.
Propiedades
Fórmula molecular |
C12H10BrNO2 |
|---|---|
Peso molecular |
280.12 g/mol |
Nombre IUPAC |
5-[(4-bromophenyl)methyl]-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C12H10BrNO2/c13-9-3-1-8(2-4-9)7-10-5-6-11(14-10)12(15)16/h1-6,14H,7H2,(H,15,16) |
Clave InChI |
PNWXDMYOEIZVOM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CC2=CC=C(N2)C(=O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-Azabicyclo[3.3.1]nonan-9-ylidene)acetic acid](/img/structure/B11781549.png)
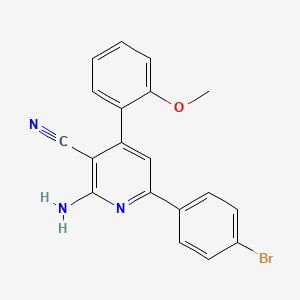
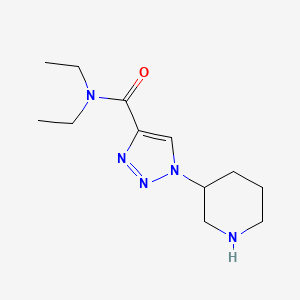



![3-(2-Aminoethyl)-7-methyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11781584.png)

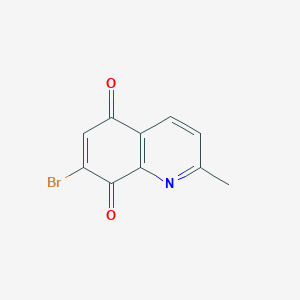
![2-(4-(Trifluoromethyl)phenyl)-5,6-dihydro-3H-pyrano[3,4-D]pyrimidin-4(8H)-one](/img/structure/B11781605.png)

![2-(Difluoromethoxy)-4-iodobenzo[d]oxazole](/img/structure/B11781610.png)
